molecular formula C16H17NO2 B4515345 N-[2-(3-methylphenoxy)ethyl]benzamide

N-[2-(3-methylphenoxy)ethyl]benzamide

Cat. No.: B4515345
M. Wt: 255.31 g/mol
InChI Key: BEUBCHNNJITXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methylphenoxy)ethyl]benzamide is an organic compound with a molecular formula of C16H17NO2 It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a 3-methylphenoxy group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:

  • Step 1: Formation of 2-(3-methylphenoxy)ethanol

      Reactants: 3-methylphenol, ethylene oxide

      Conditions: Basic medium, typically using sodium hydroxide

      Temperature: Room temperature to 50°C

  • Step 2: Formation of this compound

      Reactants: 2-(3-methylphenoxy)ethanol, benzoyl chloride

      Conditions: Presence of a base (e.g., pyridine)

      Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, alcohols

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted benzamides

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(3-methylphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:

    N-[2-(4-methylphenoxy)ethyl]benzamide: Similar structure but with a 4-methylphenoxy group instead of a 3-methylphenoxy group. This slight difference can lead to variations in chemical reactivity and biological activity.

    N-[2-(2-methylphenoxy)ethyl]benzamide: Another isomer with the methyl group in the 2-position. This positional isomerism can affect the compound’s properties and applications.

    N-[2-(3-methoxyphenoxy)ethyl]benzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13-6-5-9-15(12-13)19-11-10-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBCHNNJITXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methylphenoxy)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methylphenoxy)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3-methylphenoxy)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3-methylphenoxy)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3-methylphenoxy)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-methylphenoxy)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.